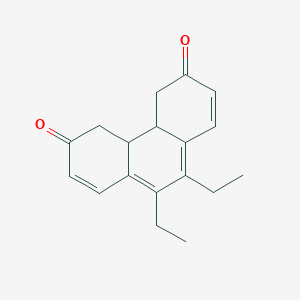
9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenanthrene Core: The initial step involves the formation of the phenanthrene core through cyclization reactions. This can be achieved using Friedel-Crafts alkylation or acylation reactions.
Introduction of Ethyl Groups: The ethyl groups at positions 9 and 10 are introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Reduction and Oxidation Steps: The tetrahydrophenanthrene structure is achieved through selective reduction and oxidation steps, often using reagents such as sodium borohydride (NaBH4) for reduction and chromium trioxide (CrO3) for oxidation.
Formation of the Dione:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the phenanthrene core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halides, acids, and bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.
Scientific Research Applications
9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound of 9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione, lacking the ethyl and dione functionalities.
Anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but different reactivity.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in research and industry.
Properties
CAS No. |
38321-53-8 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
9,10-diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione |
InChI |
InChI=1S/C18H20O2/c1-3-13-14(4-2)16-8-6-12(20)10-18(16)17-9-11(19)5-7-15(13)17/h5-8,17-18H,3-4,9-10H2,1-2H3 |
InChI Key |
VODWPPVPAPIXOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC(=O)CC2C3CC(=O)C=CC3=C1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















